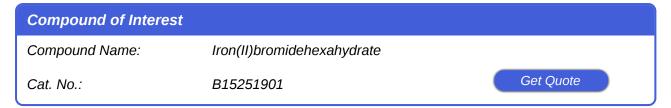


# Crystal Structure of Iron(II) Bromide Hydrates: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of hydrated forms of iron(II) bromide, with a primary focus on available crystallographic data. While specific, comprehensive crystallographic data for iron(II) bromide hexahydrate (FeBr<sub>2</sub>·6H<sub>2</sub>O) is not readily available in the surveyed literature, this document presents detailed structural information for the closely related and well-characterized iron(II) bromide tetrahydrate (FeBr<sub>2</sub>·4H<sub>2</sub>O). This allows for a thorough understanding of the coordination chemistry and crystal packing of hydrated iron(II) bromide species.

# Physicochemical Properties of Iron(II) Bromide Hydrates

Iron(II) bromide can exist in various hydrated forms, with the hexahydrate appearing as dark green crystals. General physicochemical properties of the hexahydrate are summarized in the table below.



Property	Value
Chemical Formula	FeBr <sub>2</sub> ·6H <sub>2</sub> O
Appearance	Dark green crystals
Melting Point	27 °C (decomposes)
Solubility	Soluble in its own crystal water at 27°C

# Crystallographic Analysis of Iron(II) Bromide Tetrahydrate

Due to the absence of detailed crystallographic data for the hexahydrate form, this section provides a comprehensive analysis of the crystal structure of iron(II) bromide tetrahydrate (FeBr<sub>2</sub>·4H<sub>2</sub>O). The structure of the tetrahydrate provides valuable insight into the coordination environment of the iron(II) ion in the presence of water and bromide ligands.

The tetrahydrate features octahedral iron(II) centers with the bromide ions in a mutually trans configuration.[1]

Table 1: Crystallographic Data for Iron(II) Bromide Tetrahydrate (FeBr<sub>2</sub>·4H<sub>2</sub>O)

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 5.938 Å, b = 7.218 Å, c = 8.651 Å
β = 110.6°	
Volume	347.1 ų
Z	2
Calculated Density	2.76 g/cm <sup>3</sup>
	<u> </u>

## **Experimental Protocols**



## Synthesis of Hydrated Iron(II) Bromide Crystals

Single crystals of hydrated iron(II) bromide suitable for X-ray diffraction can be synthesized through the reaction of iron metal with hydrobromic acid followed by controlled crystallization.

#### Materials:

- · Iron powder or filings
- Concentrated hydrobromic acid (HBr, 48%)
- Deionized water
- Ethanol
- Ether

#### Procedure:

- In a well-ventilated fume hood, slowly add a stoichiometric excess of iron powder to a stirred solution of hydrobromic acid. The reaction is exothermic and will produce hydrogen gas.
- Continue stirring until the evolution of gas ceases and the iron powder is completely dissolved, resulting in a pale green solution.
- Filter the solution to remove any unreacted iron or impurities.
- Slowly evaporate the solvent from the filtrate at room temperature. This can be achieved by
  placing the solution in a shallow dish covered with a watch glass, allowing for slow
  evaporation over several days.
- As the solution becomes more concentrated, pale green crystals of hydrated iron(II) bromide will begin to form. The specific hydrate (e.g., tetrahydrate or hexahydrate) that crystallizes will depend on the temperature and concentration.
- Once a suitable crop of crystals has formed, carefully decant the mother liquor.



- Wash the crystals with a small amount of cold ethanol, followed by a wash with ether to facilitate drying.
- Dry the crystals under a stream of inert gas or in a desiccator to prevent oxidation.

## **Single-Crystal X-ray Diffraction Analysis**

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

#### Procedure:

- A suitable single crystal of hydrated iron(II) bromide is selected under a microscope and mounted on a goniometer head.
- The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
- The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
- A preliminary screening of the crystal is performed to determine the unit cell parameters and the crystal system.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams on a detector.
- The collected data is then processed, which includes integration of the reflection intensities, correction for absorption effects, and scaling.
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- The structural model is then refined using least-squares methods to optimize the atomic
  positions, displacement parameters, and other structural parameters to achieve the best fit
  between the observed and calculated structure factors.
- The final structural model is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.

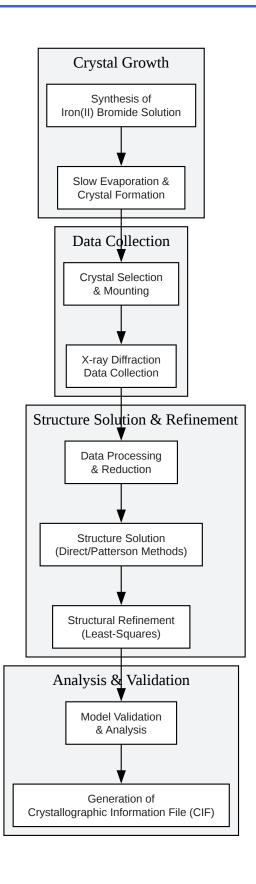




## **Workflow for Crystal Structure Determination**

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.





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Caption: Experimental workflow for crystal structure determination.



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### References

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